molecular formula C13H17BN2O2 B12985195 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B12985195
M. Wt: 244.10 g/mol
InChI Key: LEMWSAOKIMQURB-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and an imidazo[1,2-a]pyridine moiety. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves the reaction of imidazo[1,2-a]pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine involves the formation of a boron-carbon bond, which is crucial in cross-coupling reactions. The boron atom acts as a nucleophile, attacking electrophilic carbon atoms in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

Compared to similar compounds, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is unique due to its imidazo[1,2-a]pyridine moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and biologically active molecules.

Properties

Molecular Formula

C13H17BN2O2

Molecular Weight

244.10 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11-15-8-9-16(10)11/h5-9H,1-4H3

InChI Key

LEMWSAOKIMQURB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NC=CN23

Origin of Product

United States

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